A Technical Guide to the Physicochemical Properties of Cytidine-¹³C
A Technical Guide to the Physicochemical Properties of Cytidine-¹³C
Introduction: The Role of ¹³C-Labeled Nucleosides in Modern Research
Stable isotope labeling has become an indispensable tool in the life sciences, enabling researchers to trace metabolic pathways, elucidate biomolecular structures, and quantify analytes with high precision. Among the various stable isotopes, Carbon-13 (¹³C) is of particular importance due to the central role of carbon in all known life. Cytidine, a fundamental component of ribonucleic acid (RNA), when labeled with ¹³C, becomes a powerful probe for investigating a myriad of biological processes. This technical guide provides a comprehensive overview of the core physicochemical properties of Cytidine-¹³C, offering practical insights for researchers, scientists, and drug development professionals. The incorporation of ¹³C into the cytidine molecule allows for its detection and differentiation from its natural abundance counterpart by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)[1][2][3]. This guide will delve into the structural and physical characteristics of Cytidine-¹³C, provide detailed analytical protocols, and discuss its applications in the field.
Core Physicochemical Properties of Cytidine-¹³C
The introduction of a ¹³C isotope into the cytidine molecule results in a negligible change to its fundamental chemical reactivity and physical behavior under typical experimental conditions. The primary difference lies in the nuclear properties of ¹³C versus the more abundant ¹²C, which forms the basis of its utility in isotopic labeling studies. The physicochemical properties of Cytidine-¹³C are therefore expected to be virtually identical to those of unlabeled cytidine.
Structural and Molecular Characteristics
The molecular weight of Cytidine-¹³C will vary depending on the number and position of the ¹³C atoms incorporated into the molecule. The structure remains that of a cytosine base attached to a ribose sugar via a β-N1-glycosidic bond.
| Property | Value | Source |
| Chemical Formula | C₉H₁₃N₃O₅ | [4] |
| Molecular Weight (unlabeled) | 243.22 g/mol | [4][5] |
| Molecular Weight ([1'-¹³C]) | 244.21 g/mol | |
| Molecular Weight ([¹³C₅]) | 248.18 g/mol | [6] |
| Molecular Weight ([¹³C₉]) | 252.15 g/mol | |
| Appearance | White to almost white crystalline powder | [5][7] |
| Melting Point | ~220-230 °C (decomposes) | [4][5][8] |
| pKa (amino group) | 4.22 | [9] |
| pKa (hydroxyl group) | 12.5 | [9] |
It is important to note that while the electronic structure and, consequently, the chemical properties are largely unaffected by ¹³C substitution, the vibrational frequencies of bonds involving ¹³C will be different from those with ¹²C. This can be observed in infrared (IR) and Raman spectroscopy but does not typically impact the biological function or the majority of physicochemical properties relevant to its use as a tracer.
Solubility and Stability
The solubility of Cytidine-¹³C is expected to mirror that of its unlabeled analogue. Unlabeled cytidine is freely soluble in water and less soluble in ethanol[4][9]. For practical laboratory use, stock solutions can be prepared in aqueous buffers or organic solvents like DMSO.
The stability of Cytidine-¹³C is primarily governed by its chemical nature as a nucleoside. As with unlabeled cytidine, it is susceptible to degradation under harsh acidic or basic conditions, which can lead to hydrolysis of the glycosidic bond. For long-term storage, it is recommended to store the solid compound at -20°C. Solutions should be prepared fresh, but if storage is necessary, they should be kept at -20°C or below and protected from repeated freeze-thaw cycles. The stability of the ¹³C label itself is very high, as the C-C and C-N bonds are stable covalent bonds.
Analytical Characterization of Cytidine-¹³C
The defining characteristic of Cytidine-¹³C is its isotopic enrichment, which is verified and quantified using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful, non-destructive technique for confirming the position and extent of ¹³C labeling. The ¹³C nucleus has a nuclear spin of ½, making it NMR-active. The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom, providing a unique fingerprint of the molecule's carbon skeleton[10].
Experimental Protocol: ¹³C NMR Analysis of Cytidine-¹³C
Objective: To acquire a proton-decoupled ¹³C NMR spectrum to confirm the isotopic enrichment and structural integrity of Cytidine-¹³C.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Cytidine-¹³C.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Typical):
-
Experiment: ¹³C observe with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Width: 30-degree pulse angle to allow for a shorter relaxation delay.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: Dependent on the concentration and isotopic enrichment. For highly enriched samples, a few hundred scans may be sufficient. For low enrichment, several thousand scans may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Apply a baseline correction.
-
Reference the spectrum using the solvent signal or an internal standard (e.g., TMS).
-
Integrate the signals of interest to determine the relative isotopic enrichment at different carbon positions.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of Cytidine-¹³C and to quantify its isotopic enrichment. The mass difference between ¹²C and ¹³C allows for the clear differentiation of labeled and unlabeled molecules.
Experimental Protocol: LC-MS Analysis of Cytidine-¹³C
Objective: To determine the molecular weight and assess the isotopic purity of Cytidine-¹³C using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Cytidine-¹³C in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL). The mobile phase is a good diluent for the final concentration.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for nucleoside analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to ensure good separation and peak shape.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for cytidine.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to accurately resolve the isotopic peaks.
-
Scan Range: A range that includes the expected m/z of the unlabeled and labeled cytidine (e.g., m/z 200-300).
-
Data Analysis: Extract the ion chromatogram for the expected m/z of Cytidine-¹³C. Analyze the mass spectrum of the corresponding peak to determine the molecular weight and the isotopic distribution.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of Cytidine-¹³C.
Caption: Workflow for the synthesis, characterization, and application of Cytidine-¹³C.
Applications in Research and Drug Development
The unique properties of Cytidine-¹³C make it a valuable tool in various scientific disciplines:
-
Metabolic Flux Analysis: By introducing ¹³C-labeled cytidine into a biological system, researchers can trace its incorporation into RNA and other downstream metabolites. This allows for the quantitative analysis of metabolic pathways under different physiological or pathological conditions.
-
Structural Biology: In NMR-based structural studies of RNA, uniform or selective ¹³C labeling can help in resonance assignment and the determination of the three-dimensional structure and dynamics of RNA molecules.
-
Drug Development: Cytidine-¹³C can be used as an internal standard in pharmacokinetic studies to accurately quantify the levels of cytidine-based drugs and their metabolites in biological matrices. It can also be used as a tracer to study the mechanism of action of nucleoside analogue drugs.
Conclusion
Cytidine-¹³C is a powerful and versatile tool for scientific investigation. Its physicochemical properties, being nearly identical to its natural counterpart, allow it to be a reliable tracer in biological systems without perturbing them. A thorough understanding of its characteristics and the appropriate analytical techniques for its characterization are crucial for its effective use. This guide has provided a foundational overview of the key physicochemical properties, detailed analytical protocols, and major applications of Cytidine-¹³C, aiming to equip researchers with the necessary knowledge to confidently incorporate this valuable reagent into their studies.
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